1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione
Overview
Description
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their efficiency as corrosion inhibitors for carbon steel in hydrochloric acid medium. Research indicates that these derivatives are effective in preventing corrosion, with their efficiency increasing alongside concentration. These inhibitors are identified as mixed-type, suggesting they mitigate both anodic and cathodic processes. Electrochemical studies, complemented by thermodynamic and quantum chemical analyses, demonstrate that the inhibition mechanism likely involves chemisorption onto the metal surface (Zarrouk et al., 2015).
Organic Electronics and Photoluminescence
A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and superior photochemical stability compared to saturated polymers. The orange-colored solutions of these polymers in organic solvents show potential for use in light-emitting devices and other electronic applications (Beyerlein & Tieke, 2000).
Organic Synthesis and Polymer Science
In the realm of organic synthesis, pyrrole derivatives have been utilized as intermediates for the preparation of various complex molecules. For example, the synthesis of Nα-urethane-protected β- and γ-amino acids demonstrates the versatility of pyrrole-2,5-dione derivatives in synthesizing protected amino acids for further chemical transformations. This "one-pot" procedure highlights the efficiency and applicability of these derivatives in synthesizing biologically relevant compounds (Cal et al., 2012).
Advanced Materials for Electronics
The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) demonstrates the potential of these derivatives in fabricating electron transport layers for inverted polymer solar cells. The materials' electron-deficient nature and planar structure afford them high conductivity and electron mobility, improving solar cell performance by facilitating electron extraction and reducing recombination at the interface (Hu et al., 2015).
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBDQFEBPSHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300368 | |
Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-22-2 | |
Record name | NSC136457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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